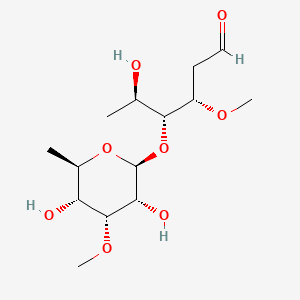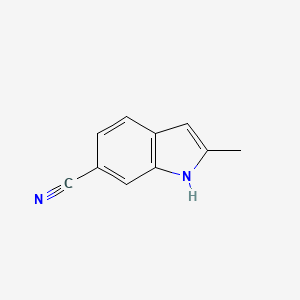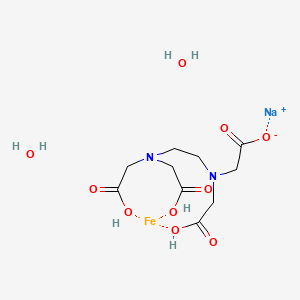
C10H12FeN2O8.Na.2H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C10H12FeN2O8.Na.2H2O is known as Sodium Iron Ethylenediaminetetraacetate Dihydrate. This compound is a chelating agent, which means it has the ability to form multiple bonds with a single metal ion. It is commonly used in various industrial and scientific applications due to its ability to bind iron ions effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Iron Ethylenediaminetetraacetate Dihydrate is synthesized through the reaction of ethylenediaminetetraacetic acid (EDTA) with iron salts in the presence of sodium hydroxide. The reaction typically involves dissolving EDTA in water, followed by the addition of iron(III) chloride or iron(III) sulfate. Sodium hydroxide is then added to adjust the pH and facilitate the formation of the sodium iron complex. The reaction mixture is stirred and heated to ensure complete reaction, and the resulting product is then crystallized and dried to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, the production of Sodium Iron Ethylenediaminetetraacetate Dihydrate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The crystallization step is carefully monitored to obtain the desired dihydrate form, and the product is then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Sodium Iron Ethylenediaminetetraacetate Dihydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly iron ions.
Redox Reactions: It can participate in redox reactions where the iron ion undergoes oxidation or reduction.
Substitution Reactions: The ligand can be substituted by other ligands in the coordination sphere of the iron ion.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts such as iron(III) chloride or iron(III) sulfate in aqueous solutions.
Redox Reactions: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.
Substitution Reactions: Ligands such as ammonia or other chelating agents can be used under controlled pH and temperature conditions.
Major Products Formed
Complexation Reactions: Formation of stable iron-EDTA complexes.
Redox Reactions: Formation of reduced or oxidized iron species.
Substitution Reactions: Formation of new coordination complexes with substituted ligands.
Scientific Research Applications
Sodium Iron Ethylenediaminetetraacetate Dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal ion-induced enzyme inhibition.
Medicine: Investigated for its potential use in treating iron overload conditions and as a component in certain pharmaceutical formulations.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents and detergents.
Mechanism of Action
The mechanism of action of Sodium Iron Ethylenediaminetetraacetate Dihydrate involves the formation of stable complexes with iron ions. The ethylenediaminetetraacetate ligand binds to the iron ion through multiple coordination sites, effectively sequestering the iron ion and preventing it from participating in unwanted chemical reactions. This chelation process is crucial in applications where control of iron ion concentration is necessary.
Comparison with Similar Compounds
Similar Compounds
Sodium Calcium Ethylenediaminetetraacetate: Similar chelating agent but with calcium instead of iron.
Sodium Magnesium Ethylenediaminetetraacetate: Chelates magnesium ions instead of iron.
Sodium Zinc Ethylenediaminetetraacetate: Used for zinc ion chelation.
Uniqueness
Sodium Iron Ethylenediaminetetraacetate Dihydrate is unique in its strong affinity for iron ions, making it particularly useful in applications where iron ion control is critical. Its ability to form stable complexes with iron ions distinguishes it from other chelating agents that may not have the same specificity or stability with iron.
Properties
CAS No. |
15708-42-6 |
|---|---|
Molecular Formula |
C10H16FeN2NaO10 |
Molecular Weight |
403.08 g/mol |
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+);dihydrate |
InChI |
InChI=1S/C10H16N2O8.Fe.Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;+3;+1;;/p-4 |
InChI Key |
KALIANGTBDVYLB-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Fe] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)
![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)

![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)
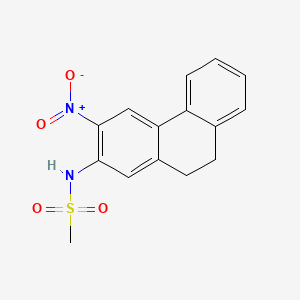

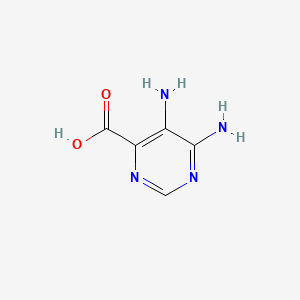
![(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579699.png)
